1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-4-iodo-, ethyl ester
Overview
Description
1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-4-iodo-, ethyl ester is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound features an ethyl group at position 1, an amino group at position 3, and an iodo group at position 4, with an ethyl ester group at the carboxylic acid position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-5-carboxylic acid as the core structure.
Substitution Reactions:
Amination: The amino group at position 3 is introduced via amination reactions, often using ammonia or an amine source.
Iodination: The iodo group at position 4 is introduced through halogenation reactions, typically using iodine or an iodinating agent.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the iodo group can be replaced by other nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Ammonia, amines, and halides.
Coupling: Palladium catalysts, copper(I) iodide, and ligands.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Amides, ethers, and other substituted pyrazoles.
Coupling: Biaryl compounds, heterocycles, and complex organic molecules.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
Ethyl 5-amino-1-methylpyrazole-4-carboxylate
Uniqueness: This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the iodo group at position 4, in particular, makes it distinct from other pyrazole derivatives.
Properties
IUPAC Name |
ethyl 5-amino-2-ethyl-4-iodopyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3O2/c1-3-12-6(8(13)14-4-2)5(9)7(10)11-12/h3-4H2,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPADGSXGLRPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)I)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161398 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-4-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-82-0 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-4-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-4-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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